(4-Chlorophenyl)boronic acid hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

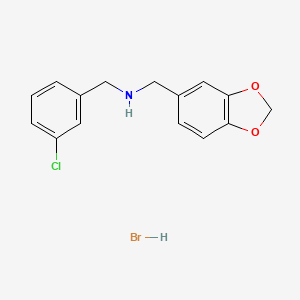

4-Chlorophenylboronic acid is a derivative of boronic acid and is used as an intermediate in medicine and materials . It can be used in Suzuki coupling reactions to synthesize substituted difluoromethylphenyl .

Synthesis Analysis

4-Chlorophenylboronic acid can be used as a reactant in various reactions such as palladium-catalyzed direct arylation, cyclopalladation, tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation . It can also be used in copper-mediated ligandless aerobic fluoroalkylation and Pd-catalyzed arylative cyclization .Molecular Structure Analysis

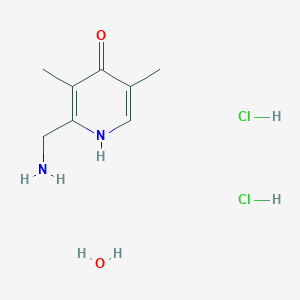

The linear formula of 4-Chlorophenylboronic acid is ClC6H4B(OH)2 . When tetracoordinated, the B–O bond of boronic esters increases to about 1.43–1.47 Å, which is as much as 0.10 Å longer than the corresponding bonds in tricoordinate analogues .Chemical Reactions Analysis

4-Chlorophenylboronic acid can be used in Suzuki coupling reactions to synthesize substituted difluoromethylphenyl . It can also be used in the Suzuki coupling reaction of toluenesulfonic acid pyrrolidine ester, followed by a hydrogenation reaction to synthesize baclofen amide .Physical And Chemical Properties Analysis

The molecular weight of 4-Chlorophenylboronic acid is 156.37 . It is a solid at room temperature . The melting point is 284-289 °C .Safety and Hazards

4-Chlorophenylboronic acid hydrate is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

4-Chlorophenylboronic acid can be used as a catalyst to prepare 4-hydroxycoumarin derivatives with antitrypanosomal and antioxidant properties . It can also be used to prepare substituted diarylmethylidenefluorenes via Suzuki coupling reaction . These applications indicate potential future directions for the use of 4-Chlorophenylboronic acid.

Propriétés

IUPAC Name |

(4-chlorophenyl)boronic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BClO2.H2O/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,9-10H;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCZUHJLUJPAKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)Cl)(O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chlorophenyl)boronic acid hydrate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

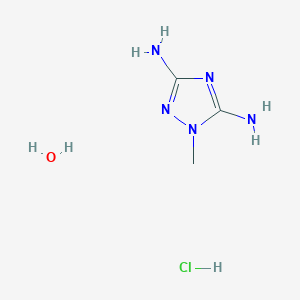

![3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid hydrochloride dihydrate](/img/structure/B7971300.png)

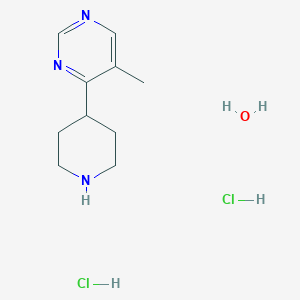

![(1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate](/img/structure/B7971323.png)

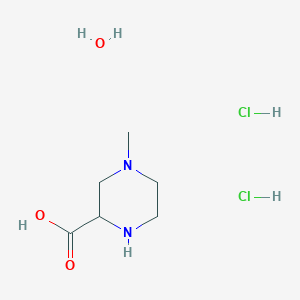

![[3-(Aminomethyl)-5-(trifluoromethyl)phenyl]boronic acid hydrochloride](/img/structure/B7971334.png)

![Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate](/img/structure/B7971358.png)